Albuterol-4-sulfate, (S)-, commonly known as salbutamol sulfate, is a short-acting selective beta-2 adrenergic receptor agonist primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by its high selectivity for beta-2 receptors, which are predominantly found in the lungs, making it effective for bronchodilation. The S-isomer of albuterol has been associated with certain toxicities, leading to the development of the R-isomer (levalbuterol), which is more potent and has fewer side effects .
Albuterol-4-sulfate is classified as a small molecule drug and is recognized under various names including salbutamol sulfate. Its chemical formula is , with a molecular weight of 576.7 g/mol . The compound is derived from the racemic mixture of albuterol, which consists of both R- and S-isomers, with the R-isomer being significantly more active at beta-2 receptors compared to its S counterpart .
The synthesis of albuterol-4-sulfate involves several chemical reactions that convert starting materials into the final product. A notable method includes:
This multi-step synthesis allows for the production of albuterol sulfate with high purity and yield.
The molecular structure of albuterol-4-sulfate can be represented by its chemical formula .
The structure features two albuterol molecules linked by a sulfate group, indicating its classification as a sulfate salt.
Albuterol-4-sulfate participates in various chemical reactions, primarily involving its interaction with beta-adrenergic receptors:
The efficacy of albuterol sulfate is attributed to its ability to activate these receptors selectively, providing therapeutic benefits while minimizing side effects associated with non-selective beta agonists .
Albuterol-4-sulfate acts primarily as a selective beta-2 adrenergic agonist. Upon administration, it binds to beta-2 receptors located on bronchial smooth muscle cells. This binding triggers a cascade of intracellular events leading to:
Albuterol-4-sulfate exhibits several important physical and chemical properties:
Key physicochemical parameters include:
Albuterol-4-sulfate is widely used in clinical settings for:
Its effectiveness and rapid onset make it a cornerstone in respiratory therapy, particularly for patients with obstructive airway diseases .
The identification of (S)-Albuterol-4-sulfate is intrinsically linked to the development of racemic albuterol (salbutamol), patented in 1966 by David Jack's team at Allen and Hanburys [10]. Initially, albuterol was commercialized as a racemate—a 50:50 mixture of (R)- and (S)-enantiomers—under the brand Ventolin in 1969 [10] [2]. By the 1980s, advanced chiral chromatography techniques revealed that the bronchodilatory activity resided almost exclusively in the (R)-enantiomer, which exhibits 150-fold greater affinity for β₂-adrenergic receptors than its (S)-counterpart [5] [6]. This discovery spurred interest in the biological role of the (S)-enantiomer, leading to the characterization of its primary metabolite, (S)-Albuterol-4-sulfate.
Table 1: Key Milestones in Albuterol Enantiomer Research
Year | Event | Significance |
---|---|---|
1966 | Patent filed for racemic albuterol | Foundation for asthma management therapeutics |
1973 | First stereoselectivity studies of albuterol enantiomers | Identification of (R)-enantiomer's bronchodilatory superiority |
1990s | Pharmacokinetic studies of enantiomers | Discovery of (S)-enantiomer's metabolic persistence and sulfation pathway |
2000s | Clinical trials of levalbuterol ((R)-enantiomer) | Highlighted (S)-enantiomer's potential antagonistic effects |
(S)-Albuterol-4-sulfate (PubChem CID: 29971170) is the 4′-O-sulfate ester conjugate of (S)-salbutamol [3]. Its systematic IUPAC name is (S)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl sulfate, with a molecular formula of C₁₃H₂₁NO₆S and a molecular weight of 319.37 g/mol [3] [7]. The compound arises from hepatic sulfotransferase-mediated metabolism, specifically via SULT1A3 isoform, which preferentially sulfonates the 4′-hydroxy group of the benzene ring in (S)-albuterol [1] [5]. Unlike the parent (S)-enantiomer, this metabolite lacks β-adrenergic activity due to:
Table 2: Metabolic Pathway of (S)-Albuterol to (S)-Albuterol-4-sulfate
Enzyme | Reaction Type | Tissue Site | Bioactivity of Product |
---|---|---|---|
SULT1A3 | Sulfoconjugation | Liver | Negligible β₂-agonism |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3